4-Chloro-1-naphthol
Overview
Description
4-Chloro-1-naphthol is a chemical compound with the molecular formula C10H7ClO. It is a chlorinated derivative of naphthol and is primarily used as a chromogenic substrate in biochemical assays. The compound is known for its ability to produce a blue or blue-purple precipitate when it reacts with peroxidase enzymes, making it useful in various detection methods such as Western blotting and immunohistochemistry .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-1-naphthol is horseradish peroxidase (HRP) . HRP is an enzyme that is commonly used in biological research applications due to its ability to catalyze the oxidation of a wide variety of organic compounds.
Mode of Action
This compound interacts with HRP in a reaction that results in a colored precipitate . This reaction is utilized in colorimetric detection and visualization of proteins in procedures such as Western blotting .
Biochemical Pathways
The biochemical pathway primarily affected by this compound involves the conversion of this compound to a purple-colored precipitate by enzymes such as HRP . This reaction is part of the broader peroxidase-catalyzed oxidation pathway, which plays a crucial role in various biological processes, including signal transduction and cell differentiation.
Result of Action
The result of this compound’s action is the formation of a visually detectable precipitate . This precipitate is used to visualize protein bands in Western blotting and staining polyvinylidene fluoride (PVDF) membrane . The color change provides a convenient means of tracking the presence and location of specific proteins, aiding in the identification and analysis of these molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is typically stored at 2-8°C to maintain its reactivity . Additionally, the presence of other substances in the reaction environment, such as methanol and hydrogen peroxide, can influence the efficiency of the colorimetric reaction .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-naphthol serves as a substrate for horseradish peroxidase . When this product reacts with horseradish peroxidase, a blue-purple precipitate is formed . This reaction is easily controllable and is commonly used for colorimetric detection and visualization of proteins in western blotting .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a substrate for horseradish peroxidase. The reaction between this compound and horseradish peroxidase is used to visualize protein-peroxidase conjugates in western blotting . The resulting blue-purple precipitate allows for the detection and localization of specific proteins within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with horseradish peroxidase. As a substrate for this enzyme, this compound is converted into a colored product that can be visually detected . This reaction is an essential part of the detection process in western blotting, allowing for the identification of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. The color development in the reaction between this compound and horseradish peroxidase can be stopped by extensive washing with water . This allows for control over the duration of the reaction and the intensity of the color produced.
Metabolic Pathways
This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is primarily used in biochemical research, particularly in the detection of proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are largely dependent on its role as a substrate for horseradish peroxidase. In the context of western blotting, it is applied externally to the membrane and does not need to be transported or distributed within cells .
Subcellular Localization
The subcellular localization of this compound is not applicable in the traditional sense, as it is not a component of cellular structures or processes. Instead, it is used externally in laboratory procedures such as western blotting to visualize proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-1-naphthol can be synthesized through the chlorination of 1-naphthol. The reaction typically involves the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4-position of the naphthol ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-naphthol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-chloro-1-naphthalenol.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-chloro-1-naphthalenol.
Substitution: Various substituted naphthols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-1-naphthol is widely used in scientific research due to its chromogenic properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and assays.
Biology: Employed in Western blotting and immunohistochemistry for the detection of proteins and other biomolecules.
Medicine: Utilized in diagnostic assays to detect specific enzymes or antibodies.
Comparison with Similar Compounds
4-Bromo-1-naphthol: Similar in structure but contains a bromine atom instead of chlorine.
1-Naphthol: The parent compound without any halogen substitution.
2-Chloro-1-naphthol: Chlorinated at the 2-position instead of the 4-position.
Uniqueness: 4-Chloro-1-naphthol is unique due to its specific reactivity with peroxidase enzymes, which makes it particularly useful in chromogenic detection methods. Its ability to produce a distinct blue or blue-purple precipitate sets it apart from other similar compounds .
Properties
IUPAC Name |
4-chloronaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSPDZAGCBEQAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060536 | |
Record name | 1-Naphthalenol, 4-chloro- | |
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Molecular Weight |
178.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Chloro-1-naphthol | |
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Vapor Pressure |
0.0001 [mmHg] | |
Record name | 4-Chloro-1-naphthol | |
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CAS No. |
604-44-4 | |
Record name | 4-Chloro-1-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=604-44-4 | |
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Record name | 4-Chloro-1-naphthol | |
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Record name | 4-CHLORO-1-NAPHTHOL | |
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Record name | 1-Naphthalenol, 4-chloro- | |
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Record name | 1-Naphthalenol, 4-chloro- | |
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Record name | 4-chloro-1-naphthol | |
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Record name | 4-Chloro-1-naphthol | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Chloro-1-naphthol function in enzymatic assays?
A1: this compound acts as a chromogenic substrate for horseradish peroxidase (HRP) [, , , ].
Q2: What happens when this compound interacts with HRP?
A2: HRP, in the presence of hydrogen peroxide (H2O2), catalyzes the oxidation of this compound [, ]. This reaction produces an insoluble, colored precipitate, benzo-4-chlorocyclohexadienone [, ].
Q3: What are the downstream effects of this precipitation reaction?
A3: The insoluble precipitate serves as a detectable signal in various applications:
- Immunohistochemistry: It enables visualization of antibody-antigen interactions [, , , ].
- Immunoassays: It facilitates the detection of target analytes by causing a measurable change in optical density, fluorescence, or electrochemical properties [, , , , , , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: Its molecular formula is C10H7ClO, and its molecular weight is 178.62 g/mol.
Q5: Is this compound compatible with osmium fixation in electron microscopy?
A5: Yes, a specific protocol using this compound as the substrate allows for successful immunoperoxidase staining in osmium-fixed tissues for electron microscopy [].
Q6: How is this compound used in the detection of Bordetella pertussis?
A6: In a colony blot enzyme-linked immunosorbent assay, this compound, along with peroxidase-conjugated antibodies, helps visualize B. pertussis colonies by forming blue dots on the filter [].
Q7: Can this compound be used to detect Spiroplasma citri?
A7: Yes, a dot-immunobinding assay using this compound as a substrate allows for the rapid detection of S. citri in various samples [].
Q8: Have there been computational studies on this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been used to determine the energies of this compound tautomers and their hydrogen affinities, providing insights into its reactivity and dehalogenation mechanisms [].
Q9: How does the presence of a hydroxyl group influence the reactivity of this compound?
A9: The hydroxyl group at the 1-position enables tautomerization to a reactive enone intermediate, facilitating hydrodehalogenation in the presence of hydrogen-donating solvents [].
Q10: What analytical techniques utilize this compound?
A10: this compound is primarily used in:
- Immunohistochemistry: For visualizing antibody-antigen interactions at the cellular level [, , , ].
- Immunoassays: Various formats like ELISA, Western blot, and dot-blot assays employ this compound for signal generation [, , , , , , , ].
- Electrochemical detection: this compound precipitation can be coupled with electrochemical techniques like differential pulse voltammetry (DPV) and quartz crystal microbalance (QCM) for sensitive detection [, , ].
- Surface Plasmon Resonance (SPR): this compound precipitation-enhanced SPR allows for sensitive and specific detection of target analytes [].
Q11: What are the advantages of using this compound in these techniques?
A11: * Sensitivity: The precipitation reaction amplifies the signal, enabling the detection of minute amounts of target molecules [, ].* Simplicity: The assay protocols are relatively straightforward and easy to implement [, ].* Cost-effectiveness: this compound is a relatively inexpensive reagent [].
Q12: What is the solubility of this compound?
A12: this compound is sparingly soluble in water but soluble in organic solvents [].
Q13: What are some alternatives to this compound as a chromogenic substrate for HRP?
A13: Other common HRP substrates include:
- 3,3'-Diaminobenzidine (DAB): Produces a brown precipitate [, ].
- Tetramethylbenzidine (TMB): Produces a blue product that turns yellow upon acidification [].
- Chemiluminescent substrates like luminol: Produce light upon oxidation, offering higher sensitivity [, ].
Q14: What factors might influence the choice of one substrate over another?
A14: Key considerations include:
- Sensitivity required: Chemiluminescent substrates offer the highest sensitivity, while chromogenic substrates vary in their detection limits [, ].
- Application: Some substrates are better suited for specific applications like immunohistochemistry or Western blotting [, ].
- Desired color for visualization: DAB (brown), TMB (blue/yellow), and this compound (blue/purple) provide different color options [, , ].
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